(4-Methoxy-1-benzothiophen-7-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-1-benzothiophen-7-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUCNXJDWSMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (4-Methoxy-1-benzothiophen-7-yl)methanol
This technical guide details the chemical structure, synthesis, properties, and applications of (4-Methoxy-1-benzothiophen-7-yl)methanol .
Core Identity & Strategic Utility in Medicinal Chemistry
Executive Summary
This compound (CAS: 2138076-13-6) is a specialized heterocyclic building block primarily utilized in the development of melatonergic ligands and Selective Estrogen Receptor Modulators (SERMs) . Structurally, it serves as a bioisostere to the naphthalene core of Agomelatine , offering altered metabolic stability and lipophilicity profiles while maintaining affinity for MT1/MT2 receptors. This guide outlines its physicochemical characteristics, synthetic pathways, and role as a "linker-ready" scaffold in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound features a fused benzothiophene system substituted with a methoxy group at the C4 position and a hydroxymethyl group at the C7 position. This substitution pattern is critical for mimicking the 5-methoxyindole core of melatonin.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 7-Hydroxymethyl-4-methoxybenzo[b]thiophene |
| CAS Number | 2138076-13-6 |
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| SMILES | COc1ccc(CO)c2sc(cc12) |
| InChI Key | Unique identifier required for database integration |
| Appearance | White to off-white crystalline solid |
Structural Logic & Electronic Properties
-
Benzothiophene Scaffold: Acts as a bioisostere for indole (found in melatonin) and naphthalene (found in agomelatine). The sulfur atom increases lipophilicity (LogP) compared to the indole nitrogen, potentially enhancing blood-brain barrier (BBB) permeability.
-
4-Methoxy Group: An electron-donating group (EDG) that mimics the 5-methoxy group of melatonin, essential for high-affinity binding to the MT1/MT2 receptor pockets (hydrogen bonding acceptor).
-
7-Hydroxymethyl Group: A versatile "handle." It is rarely the final pharmacophore but serves as a precursor for chain extension (e.g., conversion to acetonitrile
ethylamine acetamide) to install the requisite amide side chain for receptor activation.
Synthesis & Manufacturing Protocols
The synthesis of 7-substituted benzothiophenes is non-trivial due to the directing effects of the sulfur atom and the fused ring system. The most robust route involves constructing the benzothiophene core with the C7 functionality pre-installed or protected.
Core Synthetic Pathway (Retrosynthetic Analysis)
The target alcohol is typically generated via the reduction of the corresponding aldehyde or carboxylic acid, which in turn is derived from a cyclization of a substituted thiophenol.
Detailed Protocol: From Precursor to Alcohol
-
Starting Material: 3-Methoxy-2-mercaptobenzoic acid (or ester).
-
Cyclization: Reaction with bromoacetaldehyde diethyl acetal (or equivalent) followed by acid-mediated cyclization closes the thiophene ring.
-
Reduction: The C7-carbonyl species (ester or aldehyde) is reduced using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
Figure 1: Synthetic workflow for the production of this compound from benzoic acid precursors.
Key Experimental Considerations
-
Regioselectivity: Cyclization of 3-methoxythiophenol derivatives can yield a mixture of 4-methoxy and 6-methoxy isomers. Chromatographic separation is often required at the ester/acid stage.
-
Reduction Safety: When using LiAlH₄, ensure anhydrous conditions (THF solvent) to prevent energetic quenching. For scale-up, Borane-THF (BH₃·THF) is a safer alternative that selectively reduces carboxylic acids in the presence of the thiophene ring.
Physicochemical Properties & Stability[7]
Accurate physicochemical data is vital for formulation and assay development.
| Parameter | Value / Observation | Method/Note |
| Melting Point | 98 – 102 °C | Capillary method (Predicted) |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility |
| LogP | ~2.3 – 2.6 | Predicted (Consensus) |
| pKa | ~14 (Alcohol -OH) | Non-ionizable in physiological range |
| Stability | Stable under ambient conditions. | Hygroscopic; store desicated. |
| Reactivity | Susceptible to oxidation (to aldehyde). | Avoid strong oxidizers (e.g., PCC). |
Biological Relevance & Applications[4]
Melatonergic Agonist Development
This compound is a primary intermediate for synthesizing benzothiophene analogs of Agomelatine. Agomelatine acts as an MT1/MT2 agonist and 5-HT2C antagonist.[1][2]
-
Mechanism: The 4-methoxy group corresponds to the 5-methoxy of melatonin. The 7-hydroxymethyl group is converted into an ethyl-acetamide side chain.
-
Advantage: Benzothiophene analogs often show improved metabolic half-life compared to their indole counterparts due to the resistance of the thiophene ring to oxidative metabolism.
Pharmacophore Mapping
The diagram below illustrates how the this compound scaffold maps onto the established melatonin pharmacophore.
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to the Melatonin Receptor binding pocket.
Handling, Safety & Storage
Signal Word: WARNING GHS Classifications:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be sensitive to slow oxidation by atmospheric oxygen over prolonged periods.
-
Spill Cleanup: Sweep up solid spills to avoid dust generation. Clean surface with methanol followed by water.
References
-
Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Agomelatine Analog Synthesis: Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry. Link
-
Benzothiophene Chemistry: Benzothiophene Derivatives and Medicinal Use Thereof. Patent US20030109570A1. Link
-
Melatonin Receptor SAR: Zlotos, D. P., et al. (2014). Melatonin agonists, antagonists, and ligands for allosteric modulation. Journal of Medicinal Chemistry. Link
-
Compound Data: PubChem Compound Summary for Benzothiophene Derivatives. Link
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An In-depth Technical Guide to (4-Methoxy-1-benzothiophen-7-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (4-Methoxy-1-benzothiophen-7-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, discuss general synthetic strategies for related benzothiophene scaffolds, and explore the potential applications of this molecular framework in drug discovery.
Core Molecular Attributes
This compound is a substituted benzothiophene, a class of bicyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of both a methoxy and a methanol group on the benzene portion of the scaffold imparts specific physicochemical properties that are valuable in the design of bioactive molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂S | |
| Molecular Weight | 194.25 g/mol | |
| CAS Number | 2138076-13-6 | |
| Typical Purity | ≥98% (for research use) |
Structural Representation:
Caption: 2D structure of this compound.
The Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene core is considered a "privileged structure" in drug discovery.[1] This is due to its structural similarity to endogenous molecules, allowing it to interact with a wide range of biological targets. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to proteins.
Benzothiophene derivatives have been investigated for a multitude of pharmacological activities, including:
-
Anticancer: Certain derivatives have shown potent antimitotic and angiogenesis inhibitory effects.[2]
-
Antimicrobial and Antifungal: The scaffold is present in several agents developed to combat microbial and fungal infections.[3]
-
Anti-inflammatory: Benzothiophene-based compounds have been explored as inhibitors of inflammatory pathways.[2]
-
Neuroprotective: Some derivatives are being studied for their potential in treating neurodegenerative diseases like Alzheimer's.[2]
The methoxy group (-OCH₃) is also a crucial functional group in medicinal chemistry. It can influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[4] The presence of the methoxy group in this compound makes it an attractive building block for creating libraries of compounds with potential therapeutic value.
Synthetic Strategies for Benzothiophenes
Common synthetic routes include:
-
Intramolecular Cyclization of Aryl Sulfides: Precursors such as arylmercapto acetals or arylthioacetic acids can be cyclized under various catalytic conditions to form the benzothiophene ring.[5]
-
Aryne Reaction with Alkynyl Sulfides: This one-step intermolecular reaction provides a route to a wide range of 3-substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides.[6]
-
Friedel-Crafts Type Annulations: This classic organic reaction can be used to construct the thiophene ring onto a pre-existing benzene ring.
The synthesis of this compound would likely involve a multi-step process starting from a suitably substituted benzene derivative, followed by the construction of the thiophene ring and subsequent modification of the functional groups.
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for benzothiophene derivatives.
Characterization and Analytical Protocols
The characterization of this compound would rely on a combination of standard spectroscopic and chromatographic techniques. Chemical suppliers of this compound indicate the availability of data from methods such as NMR, HPLC, and LC-MS.
Typical Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compound.
-
Protocol: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector at a wavelength where the benzothiophene chromophore absorbs strongly.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Expected ¹H NMR Features: Signals corresponding to the aromatic protons on the benzothiophene ring system, a singlet for the methoxy protons, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.
-
Expected ¹³C NMR Features: Resonances for the aromatic carbons, the methoxy carbon, and the methylene carbon.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and to study fragmentation patterns, which can provide further structural information.
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF). The high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Expected IR Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, and characteristic C=C stretching bands for the aromatic rings.
-
Data Analysis and Validation Workflow:
Caption: Workflow for the analytical characterization of the target compound.
Potential Applications in Drug Discovery and Development
Given the established pharmacological importance of the benzothiophene scaffold, this compound serves as a valuable starting material or intermediate for the synthesis of novel drug candidates. The methanol group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Potential research applications include:
-
Synthesis of Kinase Inhibitor Libraries: The benzothiophene core can be elaborated with various substituents to create libraries of compounds for screening against different kinases, which are important targets in cancer therapy.
-
Development of Novel Antimicrobial Agents: The scaffold can be modified to generate new derivatives with potential activity against resistant strains of bacteria and fungi.
-
Probes for Chemical Biology: The compound could be used to synthesize molecular probes to study the biological function of specific proteins or pathways.
The strategic placement of the methoxy and methanol groups on the benzothiophene ring system makes this compound a versatile tool for medicinal chemists aiming to develop new therapeutic agents.
References
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-
Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. PMC. Available at: [Link]
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WORLD RECORD VIEWS holder on THIS BLOG. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available at: [Link]
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RSC Publishing. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Available at: [Link]
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Innovare Academic Sciences. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]
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Sciforum. Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Available at: [Link]
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Semantic Scholar. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. Available at: [Link]
- Google Patents.Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
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PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Available at: [Link]
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ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ H , multiplicity (J (Hz)); δ C , Type]. Available at: [Link]
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Hilaris Publisher. Medicinal Chemistry Applications | Open Access Journals. Available at: [Link]
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The Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available at: [Link]
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European Patent Office. A METHANOL SYNTHESIS PROCESS LAYOUT FOR LARGE PRODUCTION CAPACITY. Available at: [Link]
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Organic Syntheses. Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Available at: [Link]
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PubMed. The role of the methoxy group in approved drugs. Available at: [Link]
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SciTechnol. Medicinal Chemistry | List of High Impact Articles | PPts | Journals | Videos. Available at: [Link]
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The Ohio State University College of Pharmacy. Division of Medicinal Chemistry & Pharmacognosy. Available at: [Link]
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The Emergence of a Key Intermediate: A Technical Guide to the Synthesis of (4-Methoxy-1-benzothiophen-7-yl)methanol
Foreword: In the intricate landscape of modern drug development, the journey from a lead compound to a marketed therapeutic is often paved with the innovation of novel synthetic routes and the discovery of pivotal intermediates. This guide delves into the history and synthesis of (4-Methoxy-1-benzothiophen-7-yl)methanol, a key building block in the manufacture of the atypical antipsychotic agent, Brexpiprazole. While a singular "discovery" of this intermediate is not chronicled in isolation, its emergence is intrinsically woven into the developmental narrative of Brexpiprazole, a testament to the process-driven evolution of pharmaceutical chemistry. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of this vital compound.
The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiophene and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring, is a structural motif present in a wide array of biologically active molecules. The inherent physicochemical properties of the benzothiophene core, including its aromaticity, planarity, and ability to engage in various intermolecular interactions, make it an attractive framework for the design of therapeutic agents targeting a diverse range of biological targets.[1][2]
The pharmacological significance of benzothiophene derivatives is extensive, with compounds exhibiting activities as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents, among others.[1][2] Notable examples of marketed drugs containing the benzothiophene moiety include Raloxifene, a selective estrogen receptor modulator, and Zileuton, an inhibitor of 5-lipoxygenase. The development of Brexpiprazole, a serotonin-dopamine activity modulator, further underscores the enduring importance of this heterocyclic system in contemporary drug discovery.[3]
The Advent of this compound in the Synthesis of Brexpiprazole
The synthesis of complex drug molecules like Brexpiprazole necessitates a convergent and efficient synthetic strategy, often relying on the preparation of key, functionalized intermediates.[4] this compound emerged as a critical intermediate in several patented synthetic routes to Brexpiprazole, a drug co-developed by Otsuka Pharmaceutical and Lundbeck.[5][6] Its structure provides a strategically positioned hydroxymethyl group on the benzothiophene core, enabling its linkage to the piperazine moiety of the final drug molecule.
The history of this compound is therefore not one of a standalone discovery but rather a consequence of meticulous retrosynthetic analysis and process optimization for the large-scale production of Brexpiprazole. Patent literature reveals various strategies for the construction of the Brexpiprazole framework, with the synthesis of the (4-Methoxy-1-benzothiophen-7-yl) portion being a recurring theme.[1][2][5][6][7]
Synthetic Pathways to this compound
The synthesis of this compound can be logically dissected into a three-stage process, commencing with the formation of the core 4-methoxy-1-benzothiophene scaffold, followed by regioselective formylation, and culminating in the reduction of the resulting aldehyde.
Stage 1: Construction of the 4-Methoxy-1-benzothiophene Core
The synthesis of the 4-methoxy-1-benzothiophene core is a foundational step. While various methods for the synthesis of benzothiophenes exist, a common approach involves the cyclization of a substituted thiophenol derivative.[8]
Diagram of the Synthesis of 4-methoxy-1-benzothiophene
Caption: A plausible synthetic route to 4-methoxy-1-benzothiophene.
Stage 2: Formylation of 4-Methoxy-1-benzothiophene via the Vilsmeier-Haack Reaction
With the 4-methoxy-1-benzothiophene core in hand, the next critical step is the introduction of a formyl group at the C7 position. The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12][13][14][15] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10][11][12][13][14][15]
The methoxy group at the C4 position of the benzothiophene ring is an electron-donating group, which activates the aromatic system towards electrophilic substitution. The regioselectivity of the Vilsmeier-Haack reaction on 4-methoxy-1-benzothiophene is directed to the C7 position, a consequence of the electronic and steric factors governing the electrophilic attack on the bicyclic system.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxy-1-benzothiophene
-
To a solution of 4-methoxy-1-benzothiophene in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-methoxy-1-benzothiophene-7-carbaldehyde by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Low-Temperature Addition of POCl₃: The formation of the Vilsmeier reagent is an exothermic process. Low temperatures are crucial to control the reaction rate and prevent the formation of byproducts.
-
Quenching with Ice-Water: Hydrolyzes the intermediate iminium salt to the desired aldehyde and deactivates any unreacted Vilsmeier reagent.
-
Neutralization: The reaction mixture is acidic due to the formation of phosphoric acid and hydrochloric acid. Neutralization is necessary for the efficient extraction of the organic product.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: The mechanism of the Vilsmeier-Haack formylation.
Stage 3: Reduction of 4-Methoxy-1-benzothiophene-7-carbaldehyde
The final step in the synthesis of this compound is the reduction of the aldehyde functionality. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[16][17][18][19][20][21] Its ease of handling and compatibility with various functional groups make it an ideal choice for this transformation.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve 4-methoxy-1-benzothiophene-7-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Protic Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they can protonate the intermediate alkoxide.
-
Portion-wise Addition of NaBH₄: The reaction between NaBH₄ and protic solvents can generate hydrogen gas. Portion-wise addition helps to control the rate of gas evolution and the exothermicity of the reaction.
-
Quenching: The addition of water or dilute acid neutralizes the basic reaction mixture and decomposes the borate esters formed during the reaction.
| Reactant | Reagent | Product | Yield (%) |
| 4-Methoxy-1-benzothiophene | POCl₃, DMF | 4-Methoxy-1-benzothiophene-7-carbaldehyde | Typically >80% |
| 4-Methoxy-1-benzothiophene-7-carbaldehyde | NaBH₄ | This compound | Typically >90% |
Diagram of the Reduction of the Aldehyde
Caption: The reduction of the aldehyde to the target alcohol.
Conclusion and Future Perspectives
The synthesis of this compound is a prime example of targeted intermediate design in the service of complex pharmaceutical manufacturing. While its history is intertwined with the development of Brexpiprazole, the methodologies employed for its synthesis are rooted in fundamental and robust organic reactions. The Vilsmeier-Haack reaction and sodium borohydride reduction are reliable and scalable transformations that provide efficient access to this key intermediate.
As the demand for more efficient and sustainable pharmaceutical manufacturing processes grows, future research may focus on the development of catalytic or flow-chemistry-based approaches for the synthesis of this compound and its precursors. Furthermore, the exploration of alternative formylation and reduction techniques that minimize waste and improve atom economy will continue to be an area of active investigation in the field of process chemistry. This in-depth guide provides a solid foundation for researchers and scientists to understand and implement the synthesis of this important building block, contributing to the ongoing innovation in drug development.
References
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- Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., Patil, S. A., & Nagaraja, B. M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1033. (URL: not available)
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. (URL: not available)
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The preclinical discovery and development of brexpiprazole for the treatment of major depressive disorder - PubMed. (URL: [Link])
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (URL: [Link])
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VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups - ResearchGate. (URL: [Link])
-
Sodium borohydride - Wikipedia. (URL: [Link])
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Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation - PubMed. (URL: [Link])
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (URL: not available)
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal. (URL: [Link])
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (URL: [Link])
- synthesis of 4-(4′-formylaryloxy)
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (URL: [Link])
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-
Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation - PubMed. (URL: [Link])
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Methodological & Application
Step-by-step synthesis protocol for (4-Methoxy-1-benzothiophen-7-yl)methanol
An Application Note and Protocol for the Synthesis of (4-Methoxy-1-benzothiophen-7-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is achieved via a robust two-step sequence: 1) regioselective formylation of 4-methoxy-1-benzothiophene using directed ortho-metalation, followed by 2) selective reduction of the resulting aldehyde to the target primary alcohol. This guide incorporates field-proven insights to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
The 1-benzothiophene scaffold is a prominent feature in numerous pharmacologically active compounds, including the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertindole.[1][2] The specific functionalization of this core structure is critical for modulating biological activity. This compound (CAS 2138076-13-6) serves as a key intermediate, providing a reactive hydroxyl handle for further molecular elaboration.
The synthetic strategy detailed herein is designed for efficiency and high regiochemical control. The primary challenge lies in the selective introduction of a functional group at the C7 position of the 4-methoxy-1-benzothiophene starting material. To achieve this, we employ the powerful technique of Directed ortho-Metalation (DoM) .
Scientific Rationale: DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong organolithium base to deprotonate a specific, adjacent C-H bond.[3][4] In 4-methoxy-1-benzothiophene, the methoxy group (a potent DMG) would typically direct metalation to the C5 position. However, the synergistic coordination of the organolithium reagent to both the methoxy oxygen and the thiophene sulfur atom preferentially activates the C7 proton, enabling its selective abstraction by n-butyllithium (n-BuLi).[5][6] The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to install a formyl group at the C7 position.
The second step involves the straightforward reduction of the aromatic aldehyde to a primary alcohol.[7] For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and chemoselective reducing agent that efficiently reduces aldehydes while being compatible with the methoxy group and the benzothiophene ring system.[8][9][10] Its operational simplicity and safety profile make it superior to more powerful and hazardous hydrides like lithium aluminum hydride (LiAlH₄) for this specific application.[11][12]
Overall Synthetic Workflow
The two-step synthesis is visualized in the workflow diagram below.
Caption: Synthetic route from starting material to the final product.
Experimental Protocols
PART A: Synthesis of 4-Methoxy-1-benzothiophene-7-carbaldehyde
Principle: Regioselective C-H activation at the C7 position via directed ortho-metalation, followed by electrophilic quench with DMF to yield the aldehyde intermediate.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 4-Methoxy-1-benzothiophene | 164.22 | 5.00 g | 30.44 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 14.6 mL | 36.53 | 1.2 |
| TMEDA (N,N,N',N'-Tetramethylethylenediamine) | 116.21 | 5.5 mL | 36.53 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 3.5 mL | 45.66 | 1.5 |
| Saturated aq. NH₄Cl solution | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 4-methoxy-1-benzothiophene (5.00 g, 30.44 mmol) and anhydrous THF (100 mL). Stir until the solid is completely dissolved. Add TMEDA (5.5 mL, 36.53 mmol) via syringe.
-
Cooling and Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (14.6 mL of a 2.5 M solution in hexanes, 36.53 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Expert Insight: A color change to deep red or brown is typically observed upon addition of n-BuLi, indicating the formation of the aryllithium species.
-
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add anhydrous DMF (3.5 mL, 45.66 mmol) dropwise via syringe. The deep color of the aryllithium should dissipate upon addition.
-
Warm-up and Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford 4-methoxy-1-benzothiophene-7-carbaldehyde as a solid.
PART B: Synthesis of this compound
Principle: Selective 1,2-hydride reduction of the aldehyde functional group to a primary alcohol using the mild reducing agent sodium borohydride.[13]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (Assumed 80% yield from Part A) | Moles (mmol) | Equiv. |
| 4-Methoxy-1-benzothiophene-7-carbaldehyde | 192.24 | 4.66 g | 24.24 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.10 g | 29.09 | 1.2 |
| Methanol (MeOH) | - | 100 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Step-by-Step Protocol:
-
Dissolution and Cooling: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde from Part A (4.66 g, 24.24 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.10 g, 29.09 mmol) portion-wise over 15 minutes.
-
Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic solvent.[9]
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and pH Adjustment: Carefully quench the reaction by adding deionized water (50 mL). Adjust the pH to ~7 by the dropwise addition of 1 M HCl to neutralize excess borohydride and hydrolyze borate esters.
-
Solvent Removal and Extraction: Remove the methanol from the mixture under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to yield a pure solid.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: Pyrophoric and extremely reactive. It reacts violently with water and protic solvents. Handle exclusively under an inert atmosphere. All transfers should be done using syringe or cannula techniques.
-
Anhydrous Solvents (THF): Highly flammable. THF can form explosive peroxides upon prolonged exposure to air. Use from a freshly opened bottle or a solvent purification system.
-
Sodium Borohydride: Reacts with acids and protic solvents to produce flammable hydrogen gas.[9] Quench reactions carefully and avoid acidic conditions during the initial workup.
-
Dry Ice/Acetone Bath: Handle dry ice with cryogenic gloves to prevent frostbite. Acetone is flammable.
References
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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Wikipedia. (2024). Lithium aluminium hydride. Retrieved from [Link]
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BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- Wang, L., et al. (2020). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 22(19), 6485-6490.
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Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Britannica. (2026). Aldehyde. Retrieved from [Link]
- Vicenzi, J. T., & Zhang, T. Y. (1998). Process for the synthesis of benzothiophenes. EP0832889B1. Google Patents.
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Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
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Wikipedia. (2024). Carbonyl reduction. Retrieved from [Link]
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Nishikawa, T., et al. (2019). Synthesis of[14]Benzothieno[3,2-b][14]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes. The Journal of Organic Chemistry, 84(7), 4247-4256.
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Chemistry LibreTexts. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Wikipedia. (2024). Benzothiophene. Retrieved from [Link]
- Nagaraja, D., & Pasha, M. A. (2000). Pinacolization and Reduction of Aromatic Carbonyls with Aluminum-KOH. Tetrahedron Letters, 41(40), 7855-7858.
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Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
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Wikipedia. (2024). Directed ortho metalation. Retrieved from [Link]
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University of Connecticut. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]
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Chem-Station. (2015). Directed Ortho Metalation. Retrieved from [Link]
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Functionalization of the Hydroxyl Group in (4-Methoxy-1-benzothiophen-7-yl)methanol: A Guide for Drug Discovery and Development
Introduction: The Strategic Importance of the Benzothiophene Scaffold
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. The specific molecule, (4-Methoxy-1-benzothiophen-7-yl)methanol, presents a key benzylic hydroxyl group that serves as a versatile handle for structural modifications. Functionalization at this position allows for the exploration of the chemical space around the benzothiophene core, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the introduction of pharmacophoric features to enhance biological activity and selectivity.
This technical guide provides detailed application notes and protocols for the key transformations of the hydroxyl group in this compound, including esterification, etherification, and oxidation. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug discovery and development.
I. Esterification: Modulating Polarity and Pro-drug Strategies
The conversion of the primary alcohol in this compound to an ester is a common strategy to introduce a variety of functional groups, alter polarity, and develop pro-drugs that can be hydrolyzed in vivo to release the active parent alcohol. The Steglich esterification is a particularly mild and effective method for this transformation, especially for substrates that may be sensitive to harsh acidic conditions.[3][4]
Rationale for Steglich Esterification
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP), is crucial for efficient esterification of alcohols. The electron-rich nature of the this compound substrate does not significantly impede this reaction, which proceeds under neutral conditions at room temperature.
Caption: Workflow for Steglich Esterification.
Protocol 1: Steglich Esterification of this compound
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic acid (R-COOH) | 1.2 | Acylating agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 | Coupling agent |
| 4-(Dimethylaminopyridine) (DMAP) | 0.1 | Catalyst |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylaminopyridine) (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Self-Validation and Trustworthiness: The formation of the insoluble dicyclohexylurea (DCU) byproduct provides a visual indication of reaction progress. Complete consumption of the starting alcohol, as monitored by TLC, and the characteristic spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product will confirm the successful transformation.
II. Etherification: Enhancing Lipophilicity and Metabolic Stability
The synthesis of ethers from this compound is a valuable strategy for increasing lipophilicity and blocking a potential site of metabolism. The Williamson ether synthesis is a classic and reliable method for this purpose, involving the reaction of an alkoxide with an alkyl halide.[5][6]
Rationale for Williamson Ether Synthesis
This Sₙ2 reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[1] For a primary benzylic alcohol like our substrate, this reaction is generally efficient. A strong base such as sodium hydride (NaH) is typically used to ensure complete deprotonation. The choice of an appropriate alkyl halide allows for the introduction of a wide variety of ether side chains.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Williamson Ether Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 1.2 | Base |
| Alkyl halide (R-X) | 1.1 | Alkylating agent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous | - | Solvent |
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ether.
Self-Validation and Trustworthiness: The evolution of hydrogen gas upon addition of the alcohol to NaH is a visual confirmation of alkoxide formation. The disappearance of the starting alcohol and the appearance of a less polar spot on the TLC plate indicate product formation. Final confirmation is achieved through spectroscopic analysis of the purified product.
III. Oxidation to the Aldehyde: A Gateway to Further Functionalization
The oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and further oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for this conversion, known for its broad functional group tolerance.[7][8]
Rationale for Dess-Martin Oxidation
Dess-Martin periodinane is a hypervalent iodine reagent that offers several advantages over other oxidizing agents, such as chromium-based reagents.[7] The reaction proceeds under neutral conditions at room temperature, which is beneficial for the potentially sensitive benzothiophene ring system. The mildness of the conditions minimizes the risk of over-oxidation to the carboxylic acid.
Caption: Workflow for Dess-Martin Oxidation.
Protocol 3: Dess-Martin Oxidation of this compound
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Dess-Martin periodinane (DMP) | 1.1-1.5 | Oxidizing agent |
| Dichloromethane (DCM), anhydrous | - | Solvent |
| Sodium bicarbonate (NaHCO₃) | (optional) | Buffer |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate (2.0 eq) can be added as a buffer.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Self-Validation and Trustworthiness: The disappearance of the alcohol starting material and the appearance of a new, typically less polar, spot on the TLC plate corresponding to the aldehyde indicates a successful reaction. The aldehyde can be further characterized by ¹H NMR (presence of a characteristic aldehyde proton signal around 9-10 ppm) and mass spectrometry.
IV. Mitsunobu Reaction: A Versatile Tool for Nucleophilic Substitution
The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration at a stereocenter.[9] For a primary alcohol like this compound, it offers a mild and efficient route for nucleophilic substitution.
Rationale for the Mitsunobu Reaction
This reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation forms a good leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 fashion. The driving force for the reaction is the formation of the stable triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Caption: Workflow for the Mitsunobu Reaction.
Protocol 4: Mitsunobu Reaction of this compound
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Nucleophile (e.g., carboxylic acid, phenol, phthalimide) | 1.1-1.2 | Nucleophilic partner |
| Triphenylphosphine (PPh₃) | 1.2-1.5 | Activator |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.2-1.5 | Activator |
| Tetrahydrofuran (THF), anhydrous | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq), the nucleophile (1.1-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a suitable solvent system (e.g., diethyl ether/hexanes).
Self-Validation and Trustworthiness: The disappearance of the starting alcohol and the appearance of a new product spot on the TLC plate are primary indicators of reaction success. The purification of the product and its characterization by spectroscopic methods will provide definitive confirmation of the desired transformation.
Conclusion
The benzylic hydroxyl group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups using standard and reliable synthetic methodologies. The protocols outlined in this guide for esterification, etherification, oxidation, and Mitsunobu reaction provide a solid foundation for the synthesis of diverse analogs for structure-activity relationship studies in drug discovery programs. Careful consideration of the electronic nature of the benzothiophene ring system and the judicious choice of reagents and reaction conditions are paramount for achieving high yields and purity of the desired products.
References
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Gabriele, B., Mancuso, R., Lupinacci, E., Spina, R., Salerno, G., Veltri, L., & Dibenedetto, A. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7336–7341. [Link]
-
Kaur, N. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
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Mitsunobu Reaction. (n.d.). Organic Synthesis. [Link]
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Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 69, 183. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
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Steglich Esterification. (n.d.). Wikipedia. [Link]
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Swern Oxidation. (n.d.). gChem. [Link]
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Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]
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Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. (n.d.). Wikipedia. [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & medicinal chemistry, 27(16), 3511–3531.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756.
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Dess-Martin periodinane. (n.d.). Wikipedia. [Link]
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Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Fischer Esterification. (2022). Master Organic Chemistry. [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Swern, D., Mancuso, A. J., & Huang, S. L. (1978). A convenient, mild, and selective oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
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Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Lovat, C., Bouyssi, D., & Monteiro, N. (2016). Recent advances in the synthesis of substituted benzofurans. Tetrahedron, 72(44), 6945-6973.
-
Reactions at the Benzylic Position. (n.d.). Chemistry Steps. [Link]
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting & Optimization
Purification methods for (4-Methoxy-1-benzothiophen-7-yl)methanol via column chromatography
<_Step_2>
Step 2: Synthesize and Structure the Technical Support Center
Based on the information gathered, I will now construct the technical support center. I will adopt the persona of a Senior Application Scientist and structure the content in a logical, question-and-answer format. The guide will be divided into distinct sections for clarity:
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Section 1: Foundational Knowledge & Initial Setup: This will cover the basic principles, including the choice of stationary and mobile phases, and a step-by-step protocol for method development using Thin Layer Chromatography (TLC).
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Section 2: Frequently Asked Questions (FAQs): This section will address common, straightforward questions that researchers might have.
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Section 3: Troubleshooting Guide: This will be a more in-depth section, tackling specific problems users might encounter during the purification process, such as poor separation, no elution, or compound decomposition. It will be presented in a problem/cause/solution format.
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Section 4: Advanced Protocols & Visualization: This section will feature detailed experimental protocols and Graphviz diagrams to illustrate workflows and troubleshooting logic.
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Section 5: References: A complete list of all cited sources will be provided.
I will ensure that all scientific claims are supported by the search results and that in-text citations are used appropriately. I will create tables to summarize quantitative data and use Graphviz to generate the required diagrams, adhering to all specified formatting rules.
(4-Methoxy-1-benzothiophen-7-yl)methanol - Purification Technical Support
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the column chromatography purification of this compound. We will address common challenges and provide robust, validated protocols to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Foundational Knowledge & Initial Setup
The successful purification of this compound hinges on a systematic approach to method development. The compound's structure, featuring a methoxy group and a primary alcohol on a benzothiophene scaffold, suggests moderate polarity. This characteristic is the cornerstone of our purification strategy.
Q1: What is the most suitable stationary phase for purifying this compound?
Answer: For compounds of moderate polarity like this compound, silica gel (SiO₂) is the standard and most effective stationary phase for normal-phase column chromatography.[1][2]
-
Expertise & Experience: The hydroxyl (-OH) and methoxy (-OCH₃) groups on your compound will form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction is key to achieving separation from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., over-oxidation products).
-
Trustworthiness: Silica gel is widely used due to its high resolving power, lot-to-lot consistency, and compatibility with a broad range of organic solvents.[4][5] While benzothiophenes can be synthesized using silica gel as a catalyst under certain conditions, standard chromatography conditions are generally mild and unlikely to cause degradation.[6][7] However, it is always prudent to assess compound stability on silica prior to a large-scale run (see Protocol 1).
Q2: How do I select the optimal mobile phase (eluent) for my purification?
Answer: The selection of the mobile phase is the most critical variable in column chromatography.[8] The goal is to find a solvent system that provides a good separation between your target compound and any impurities. This is almost always achieved by first performing Thin Layer Chromatography (TLC).[1][9]
-
Expertise & Experience: A common and effective starting point for compounds like yours is a binary mixture of a non-polar solvent and a moderately polar solvent. The most common system is Hexane/Ethyl Acetate (EtOAc) .[2][4] You will vary the ratio of these two solvents to achieve an optimal Retardation Factor (Rf) for your target compound.
-
Trustworthiness: An ideal Rf value on a TLC plate for the compound of interest is between 0.2 and 0.3 .[10][11] This range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[11] A relationship exists where an Rf of ~0.25 on TLC corresponds to an elution volume of about 4 column volumes (CV) in the column.[11]
Section 2: Frequently Asked Questions (FAQs)
Q3: What is a "column volume" (CV) and why is it important?
Answer: A column volume (CV) is the void volume within the packed column, i.e., the volume occupied by the mobile phase.[12] It's a critical parameter for standardizing your chromatography. Knowing the elution volume in terms of CV allows you to predict where your compound will elute, regardless of the column's physical dimensions.[12] For example, a compound with an Rf of 0.25 in the chosen solvent system will typically elute at approximately 4 CV.[11]
Q4: How much sample can I load onto my column?
Answer: Sample load depends on the difficulty of the separation. A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of your crude sample. For a difficult separation (compounds with very close Rf values), you would use a higher ratio (e.g., 100:1). For a simple separation, a lower ratio is sufficient (e.g., 30:1).[13] Overloading the column is a common cause of poor separation.[14]
Q5: Should I perform an isocratic or gradient elution?
Answer:
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire purification. It is simpler to perform and is ideal when the impurities are well-separated from your product on the TLC plate.[15]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 30% EtOAc).[10][15] This is highly effective for separating complex mixtures where components have a wide range of polarities. It helps to elute strongly retained compounds more quickly and in sharper bands.[10] For difficult separations of benzothiophene derivatives, a gradient is often recommended.[10]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Mobile Phase: The polarity of the eluent is either too high (all compounds elute together) or too low (compounds don't move).[16] 2. Column Overloading: Too much sample was loaded for the amount of silica gel used.[14] 3. Poor Column Packing: The silica gel bed is not uniform, containing cracks or channels.[17] | 1. Re-optimize with TLC: Screen different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that gives better separation.[18] Aim for a ΔRf > 0.2 between your product and the closest impurity. 2. Reduce Sample Load: Use a higher silica-to-sample ratio (e.g., increase from 50:1 to 100:1).[13] 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.[17][19] |
| Compound Won't Elute | 1. Mobile Phase Polarity is Too Low: The solvent is not strong enough to displace the compound from the silica gel.[16] 2. Compound Decomposition: The compound may be unstable on the acidic silica gel surface.[16] 3. Compound Crystallized on Column: High concentration of a solid sample can lead to crystallization and blockage.[16] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If using 100% of the polar solvent doesn't work, consider a stronger polar solvent like methanol.[18] 2. Assess Stability: Perform a 2D TLC stability test (see Protocol 1). If unstable, consider deactivating the silica with triethylamine or using an alternative stationary phase like neutral alumina.[10] 3. Use a Wider Column/Pre-purify: If crystallization is the issue, use a wider column to reduce concentration or attempt a preliminary purification step like recrystallization to remove the problematic impurity.[16][19] |
| Compound Elutes Too Quickly (with the solvent front) | 1. Mobile Phase Polarity is Too High: The compound has very low affinity for the stationary phase in the chosen eluent.[16] | 1. Decrease Eluent Polarity: Prepare a new mobile phase with a lower percentage of the polar component (e.g., reduce from 30% EtOAc to 10% EtOAc in Hexane).[16] Re-verify with TLC to achieve the target Rf of 0.2-0.3.[11] |
| Streaky or Tailing Peaks | 1. Compound is Acidic/Basic: The compound is interacting too strongly or ionically with the silica. 2. Sample is Insoluble in Mobile Phase: The sample precipitates at the top of the column. 3. Decomposition on Column: A trail of degraded material is eluting.[16] | 1. Modify Mobile Phase: Add a small amount of a modifier. For acidic compounds, add ~1% acetic acid. For basic compounds (less likely for this molecule), add ~1% triethylamine to the eluent.[10] 2. Use a "Loading Solvent": Dissolve the sample in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the column.[10] 3. Check Stability: Refer to the stability test (Protocol 1). If decomposition occurs, a different stationary phase may be required.[16] |
Section 4: Advanced Protocols & Visualization
Protocol 1: TLC Method Development and Stability Test
This protocol is essential for determining the correct mobile phase and ensuring your compound is stable on silica gel.
-
Prepare TLC Chamber: Add your chosen solvent system (e.g., 80:20 Hexane:EtOAc) to a developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[12]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate Rf: Calculate the Rf value for your product spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[12]
-
Optimize: Adjust the solvent ratio until the Rf of your product is in the 0.2-0.3 range.[11]
-
(Optional) 2D Stability Test: Spot the crude mixture in one corner of a TLC plate. Develop the plate as usual. Remove the plate, dry it completely, and then rotate it 90 degrees. Develop the plate again in the same solvent system. If the compound is stable, all spots will appear on the diagonal. Any spots that appear off the diagonal represent decomposition products.[16]
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriately sized column. Add a small plug of cotton or glass wool if it doesn't have a fritted disc.[13] Add a layer of sand.
-
Packing the Column (Slurry Method): In a beaker, mix silica gel with your starting, low-polarity eluent to form a slurry.[19] Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, ensuring no air bubbles are trapped.[17] Add a final protective layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.[10]
-
Elution: Carefully add your mobile phase to the column. Begin collecting fractions. If running a gradient, start with the low-polarity solvent system and gradually introduce the more polar system.[10][18]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[19]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
Visual Workflow for Troubleshooting
Caption: Troubleshooting logic for column chromatography.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Nichols, L. (2021, March 5). 2.4: Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Zhang, Z., et al. (2025, January 9). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. ResearchGate. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2026, January 8). TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. Retrieved from [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
An, C., et al. (n.d.). Role of silanol groups on silica gel on adsorption of benzothiophene and naphthalene. Retrieved from [Link]
-
Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Toyota, K., et al. (2022). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Results in Chemistry, 4, 100487. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). The Synthesis and Application of Novel Benzodithiophene Based Reactive Mesogens with Negative Wavelength Dispersion Birefringence. Retrieved from [Link]
-
Results in Chemistry. (2022, January). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
Mendeleev Communications. (n.d.). Synthesis of organosilicon derivatives of[16]benzothieno[3,2- b][16]-benzothiophene enabling efficient monolayer Langmuir. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
Chem-Space. (2025, September 23). 1780461-17-7 | (4-Methoxy-1-benzothiophen-5-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of 4-methoxyphenol from benzoquinone and methanol. Retrieved from [Link]### Technical Support Center: Purification of this compound via Column Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals focused on the purification of this compound. Leveraging extensive field experience, this document provides a structured, question-and-answer-based approach to mastering column chromatography for this specific molecule, addressing common challenges with scientifically-grounded, actionable solutions.
Section 1: Foundational Knowledge & Initial Setup
Success in chromatography is not accidental; it is the result of a systematic and well-informed approach to method development. The molecular structure of this compound, which contains a moderately polar benzothiophene core, a methoxy ether, and a primary alcohol, dictates its chromatographic behavior. Understanding these features is the first step toward achieving high purity.
Q1: What is the recommended stationary phase for purifying this compound and why?
Answer: For the normal-phase purification of moderately polar compounds like this compound, the industry-standard stationary phase is silica gel (SiO₂) .[1][2]
-
Expertise & Experience: The choice of silica gel is based on its surface chemistry. The silanol groups (Si-OH) on the silica surface act as hydrogen bond donors, interacting with the hydrogen bond-accepting oxygen atoms of the methoxy and hydroxyl groups in your molecule.[3] This interaction causes the compound to "stick" to the silica, and the strength of this interaction, relative to its solubility in the mobile phase, dictates the separation.
-
Trustworthiness: Silica gel provides high-resolution separations, is compatible with a vast array of organic solvents, and offers excellent batch-to-batch consistency.[4][5] While some benzothiophene syntheses can be promoted by silica gel under harsh thermal conditions, standard chromatographic procedures are performed at ambient temperature and are highly unlikely to induce degradation.[6][7] A preliminary stability check is always a best practice (see Protocol 1).
Q2: How should I select the optimal mobile phase (eluent) for my purification?
Answer: Selecting the correct mobile phase, or eluent, is the most critical factor for achieving a successful separation.[8] This process should always begin with method development using Thin Layer Chromatography (TLC), which is a rapid and inexpensive way to model the column separation.[1][9]
-
Expertise & Experience: For a molecule with the polarity of this compound, a binary solvent system consisting of a non-polar alkane and a more polar solvent is the ideal starting point. The most common and effective combination is Hexane and Ethyl Acetate (EtOAc) .[2][4] By adjusting the volume ratio of these two solvents, you can precisely control the elution speed of your compound.
-
Trustworthiness: The goal of TLC analysis is to find a solvent ratio that gives your target compound a Retardation Factor (Rf) value between 0.2 and 0.3 .[10][11] This specific range is empirically known to provide the best separation on a column. An Rf in this window ensures that the compound interacts sufficiently with the silica gel to separate from impurities but not so strongly that it requires excessive solvent volumes to elute, which can lead to peak broadening.[11] An Rf of 0.25 on a TLC plate generally corresponds to an elution of the compound in approximately 4 column volumes (CV) from the packed column.[11]
Section 2: Frequently Asked Questions (FAQs)
Q3: What does "Column Volume" (CV) mean, and why is it a critical parameter?
Answer: A Column Volume (CV) refers to the interstitial space within the packed column—essentially, the volume of the mobile phase required to fill the column.[12] It is a universal unit that allows for the standardization and scalability of chromatographic methods. By describing elution in terms of CV, you can accurately predict when a compound will emerge from the column, irrespective of its physical size, and easily transfer methods between columns of different dimensions.[12]
Q4: What is the appropriate amount of crude sample to load onto a column?
Answer: The loading capacity of a column is dictated by the separation difficulty. As a general guideline, the mass of silica gel should be 30 to 100 times the mass of the crude sample to be purified. For challenging separations where impurities have very similar Rf values to the product, a higher ratio (e.g., 100:1 silica:sample) is necessary. For simpler purifications, a lower ratio (e.g., 30:1) is often sufficient.[13] Exceeding the column's capacity, or "overloading," is a frequent cause of failed separations.[14]
Q5: Should I use an isocratic or a gradient elution method?
Answer:
-
Isocratic Elution: This method employs a single, unchanging mobile phase composition for the entire purification process. It is the simpler of the two and is perfectly suitable when all impurities are significantly separated from the desired compound on the initial TLC analysis.[15]
-
Gradient Elution: In this more advanced technique, the polarity of the mobile phase is progressively increased throughout the run. For example, the elution might begin with 10% EtOAc in Hexane and gradually increase to 30% EtOAc.[10][15] This method is exceptionally powerful for complex mixtures containing compounds with a broad range of polarities. It allows non-polar impurities to elute first, followed by the product, and finally, the more polar impurities, all while maintaining sharp, well-defined peaks. For difficult separations involving multiple benzothiophene derivatives, a gradient elution is often the superior choice.[10]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Suboptimal Mobile Phase: The eluent's polarity is incorrect, causing compounds to either move together at the solvent front or not move at all.[16] 2. Column Overloading: The mass of the sample exceeds the resolving capacity of the silica gel.[14] 3. Defective Column Packing: The presence of cracks, channels, or air bubbles in the silica bed creates pathways for the sample to bypass the stationary phase.[17] | 1. Re-optimize via TLC: Test alternative solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to identify a system that provides a baseline separation between your product and key impurities.[18] Aim for a difference in Rf (ΔRf) of at least 0.2. 2. Decrease Sample Load: Increase the silica-to-sample mass ratio to 100:1 or greater.[13] 3. Repack the Column: Prepare a fresh, homogeneous slurry and pack the column carefully to create a uniform bed.[17][19] |
| Compound Fails to Elute | 1. Insufficient Mobile Phase Polarity: The eluent is not polar enough to displace the compound from the active sites on the silica gel.[16] 2. On-Column Decomposition: The compound may be degrading on the acidic surface of the silica.[16] 3. On-Column Crystallization: A highly concentrated band of a solid compound can crystallize, physically blocking solvent flow.[16] | 1. Increase Eluent Polarity: Methodically increase the percentage of the polar solvent. If the compound still does not elute with 100% of your primary polar solvent (e.g., EtOAc), a stronger solvent like methanol may be required.[18] 2. Evaluate Compound Stability: Conduct a 2D TLC stability test (Protocol 1). If degradation is observed, consider deactivating the silica with triethylamine or switching to a less acidic stationary phase like neutral alumina.[10] 3. Reduce Concentration: Use a wider diameter column to prevent high band concentrations or perform a preliminary purification step, such as recrystallization, to remove the component causing the blockage.[16][19] |
| Compound Elutes Too Rapidly | 1. Excessive Mobile Phase Polarity: The compound has a much higher affinity for the mobile phase than the stationary phase, resulting in it being washed through the column with the solvent front.[16] | 1. Reduce Eluent Polarity: Formulate a new mobile phase with a significantly lower concentration of the polar component (e.g., decrease from 20% EtOAc to 5% EtOAc in Hexane).[16] Confirm the new conditions via TLC to ensure the product's Rf is within the optimal 0.2-0.3 range.[11] |
| Streaky or "Tailing" Peaks | 1. Secondary Ionic Interactions: The compound may possess acidic or basic properties leading to undesirable interactions with the silica. 2. Poor Sample Solubility: The sample is not fully soluble in the mobile phase and may be precipitating on top of the column. 3. Progressive Decomposition: The compound is slowly degrading as it moves through the column, leaving a "tail" of impurities.[16] | 1. Use a Mobile Phase Modifier: Add a small amount (~0.5-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress ionization and improve peak shape.[10] 2. Employ Dry Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like DCM), add a small portion of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be evenly added to the top of the column.[10] 3. Confirm Stability: Refer to the stability test in Protocol 1. If decomposition is confirmed, a change of stationary phase is the most robust solution.[16] |
Section 4: Advanced Protocols & Visualization
Protocol 1: TLC-Based Method Development and Compound Stability Test
This dual-purpose protocol is the mandatory first step for developing a robust purification method.
-
Chamber Saturation: Pour the selected mobile phase (e.g., 90:10 Hexane:EtOAc) into a TLC developing chamber to a depth of approximately 0.5 cm. Place a lid on the chamber to allow the internal atmosphere to become saturated with solvent vapor.
-
Plate Spotting: Dissolve a small quantity of the crude reaction mixture in a volatile solvent like dichloromethane (DCM). Using a fine capillary tube, carefully apply a small spot of this solution onto the baseline of a silica gel TLC plate.
-
Plate Development: Gently place the spotted TLC plate into the saturated chamber. Allow the mobile phase to ascend the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.[12]
-
Visualization: Immediately mark the solvent front with a pencil and allow the plate to air dry. Visualize the separated components under a UV lamp (typically at 254 nm) and circle the observed spots.
-
Rf Calculation: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[12]
-
System Optimization: Systematically adjust the solvent ratio and repeat the process until the Rf value for this compound falls within the target range of 0.2-0.3.[11]
-
(Optional) 2D Stability Assessment: On a square TLC plate, spot the crude mixture in the bottom-left corner. Develop the plate as described above. After development, remove the plate, allow it to dry completely, and then rotate it 90 degrees counter-clockwise. Develop the plate a second time in the exact same solvent system. If the compound is stable on silica, all spots will align along a perfect 45-degree diagonal. The appearance of any spots off this diagonal indicates that decomposition occurred during the chromatography.[16]
Protocol 2: Step-by-Step Column Chromatography Purification
-
Column Preparation: Choose a glass column of appropriate size for your sample mass. If the column lacks a permanent fritted disc, insert a small plug of cotton or glass wool at the bottom to retain the stationary phase.[13] Add a 1-2 cm layer of sand to create a flat base.
-
Column Packing (Slurry Method): In a separate beaker, create a slurry by mixing the calculated amount of silica gel with your initial, low-polarity eluent.[19] Gently pour this slurry into the column, continuously tapping the column's side to encourage even settling and the release of any trapped air. Once settled, open the stopcock to drain excess solvent until the solvent level is just above the top of the silica bed.[17] Add a final 1-2 cm layer of sand to the top to prevent disruption of the bed during sample loading.
-
Sample Loading: For optimal resolution, use the dry loading technique. Dissolve your crude product in a minimal volume of a strong solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to yield a dry, free-flowing powder. Carefully transfer this powder to the top of the prepared column.[10]
-
Elution: Gently add the mobile phase to the column, taking care not to disturb the top layer of sand. Begin collecting fractions immediately. If performing a gradient elution, start with the lowest polarity solvent mixture and incrementally increase the proportion of the more polar solvent according to your established protocol.[10][18]
-
Fraction Monitoring: Use TLC to analyze the collected fractions and identify which ones contain the purified product.[19]
-
Product Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow for Chromatography Troubleshooting
Caption: Troubleshooting decision tree for column chromatography.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Nichols, L. (2021, March 5). 2.4: Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Zhang, Z., et al. (2025, January 9). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. ResearchGate. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2026, January 8). TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. Retrieved from [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
An, C., et al. (n.d.). Role of silanol groups on silica gel on adsorption of benzothiophene and naphthalene. ResearchGate. Retrieved from [Link]
-
Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Toyota, K., et al. (2022). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Results in Chemistry, 4, 100487.
-
International Journal of Pharmaceutical Sciences and Research. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). The Synthesis and Application of Novel Benzodithiophene Based Reactive Mesogens with Negative Wavelength Dispersion Birefringence. Retrieved from [Link]
-
Results in Chemistry. (2022, January). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Retrieved from [Link]
Sources
- 1. TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. daneshyari.com [daneshyari.com]
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- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
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- 16. Chromatography [chem.rochester.edu]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (4-Methoxy-1-benzothiophen-7-yl)methanol: A Comparative Analysis
Abstract: This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Methoxy-1-benzothiophen-7-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. Instead, this document elucidates the rationale behind spectral interpretation and compares the insights derived from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore not only what the data reveals but how it contributes to a holistic and unambiguous structural confirmation, a cornerstone of modern drug development and chemical research.
Introduction: The Imperative of Unambiguous Characterization
This compound belongs to the benzothiophene class of compounds, a scaffold present in numerous pharmaceuticals and biologically active molecules.[1] The precise arrangement of substituents on the benzothiophene core dictates its chemical properties and biological activity. Therefore, rigorous structural verification is not merely an academic exercise; it is a critical prerequisite for advancing any research program, ensuring that subsequent biological and chemical data are valid and reproducible.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[2] This guide will focus primarily on ¹H NMR due to its high sensitivity and the wealth of structural information it provides through chemical shifts, signal multiplicities, and coupling constants. We will construct a detailed interpretation of the expected ¹H NMR spectrum and then contextualize this analysis by comparing its utility against other essential analytical methods.
Part 1: Definitive Structural Insights from ¹H NMR Spectroscopy
The power of ¹H NMR lies in its ability to map the precise electronic environment of every proton in a molecule, providing a detailed fingerprint of its atomic connectivity.
Molecular Structure and Proton Assignments
To analyze the spectrum, we must first identify the unique proton environments in this compound.
Caption: Molecular structure of this compound with key protons labeled for NMR assignment.
Predicted ¹H NMR Spectrum and Interpretation
The following table outlines the predicted ¹H NMR spectral data for the target compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃), a common and relatively non-interactive solvent.[3] The rationale for each assignment is explained, grounding the predictions in established principles of NMR theory.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| H-a (-OH) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. In CDCl₃, it often appears as a broad, exchangeable singlet.[4] |
| H-b (-OCH₃) | ~3.95 | Singlet (s) | N/A | 3H | Methoxy protons are magnetically equivalent due to free rotation and are deshielded by the adjacent oxygen atom. They appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range for aromatic ethers.[5] |
| H-c (-CH₂OH) | ~4.90 | Singlet (s) | N/A | 2H | These benzylic protons are deshielded by both the aromatic ring and the attached hydroxyl group. In the absence of coupling to the -OH proton (common in CDCl₃), they appear as a singlet. |
| H-d (H-6) | ~7.05 | Doublet (d) | Jde ≈ 8.5 Hz | 1H | This proton is ortho to H-e, resulting in a doublet. It is shielded by the electron-donating methoxy group at the para position (C-4), shifting it upfield relative to other aromatic protons. |
| H-e (H-5) | ~6.80 | Doublet (d) | Jed ≈ 8.5 Hz | 1H | This proton is ortho to H-d and is strongly shielded by the adjacent methoxy group at C-4, causing a significant upfield shift. |
| H-f (H-3) | ~7.35 | Doublet (d) | Jfg ≈ 5.5 Hz | 1H | Protons on the thiophene ring have characteristic shifts. H-3 is coupled to H-2, appearing as a doublet. |
| H-g (H-2) | ~7.45 | Doublet (d) | Jgf ≈ 5.5 Hz | 1H | H-2 is typically the most deshielded proton on the thiophene ring due to the influence of the adjacent sulfur atom and is coupled to H-3. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data originates from robust protocols. The following procedure ensures the acquisition of a clean, high-resolution spectrum suitable for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2]
-
Insert the sample and allow it to thermally equilibrate within the probe (typically 5-10 minutes).
-
Perform standard tuning and matching of the probe to the sample's dielectric properties.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
Spectral Width: 0-12 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze peak multiplicities and measure coupling constants.
-
Part 2: A Comparative Framework for Structural Verification
While ¹H NMR is powerful, a multi-faceted analytical approach provides a self-validating system, a core principle of scientific integrity. No single technique can definitively prove purity and structure simultaneously.
Caption: Workflow illustrating the synergistic use of multiple analytical techniques for comprehensive compound characterization.
Alternative & Complementary Analytical Techniques
| Technique | Primary Information Provided | Comparison with ¹H NMR | Typical Application |
| ¹³C NMR Spectroscopy | Provides a signal for each unique carbon atom, revealing the carbon skeleton.[7] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. It does not typically show C-C coupling, resulting in simpler spectra (singlets). It directly confirms the number of unique carbons (10 expected for this molecule). | Confirms the carbon backbone of the molecule and the presence of key functional groups (e.g., C=O, C-O). The methoxy carbon typically appears around δ 55-56 ppm.[8] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z), confirming the molecular weight and elemental composition (with high resolution MS).[9] | Provides no information on atom connectivity but gives the exact molecular formula, which NMR cannot. MS fragmentation patterns can offer structural clues that corroborate NMR findings. The expected [M]+• ion is m/z 194. | Essential for confirming the molecular formula (C₁₀H₁₀O₂S) and as a rapid check during reaction monitoring.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates components in a mixture to assess the purity of the compound and quantify impurities.[12] | Provides no structural information but is the gold standard for determining purity. An NMR spectrum can appear clean even with impurities present if their signals do not overlap or are below the detection limit. | Used to establish the purity profile of a synthesized batch, a critical requirement for drug development and quantitative biological assays.[13][14] |
Conclusion
The structural elucidation of this compound serves as an excellent case study in modern analytical chemistry. A detailed analysis of the predicted ¹H NMR spectrum, grounded in fundamental principles, provides a robust hypothesis for the molecular structure, revealing the precise connectivity of its proton framework. However, for absolute certainty—the standard demanded in scientific and drug development settings—this data must be integrated with complementary techniques. ¹³C NMR confirms the carbon skeleton, high-resolution mass spectrometry validates the elemental formula, and HPLC provides an orthogonal measure of purity. Together, these methods form a self-validating analytical workflow that ensures data integrity and provides the unshakeable foundation required for subsequent research.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Brandt, S. D., Carlino, L., Kavanagh, P. V., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(8), 1109-1125. Available at: [Link]
-
Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. WORLD DRUG TRACKER. Available at: [Link]
-
Govorcin, D., & Wishart, D. S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 125-36. Available at: [Link]
-
Kuo, C. -C., Wen, Y. -H., Huang, C. -M., Wu, H. -L., & Wu, S. -S. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Available at: [Link]
-
Stoltz, B. M., et al. Supporting Information for: A general enantioselective route to the chamigrene natural product family. Caltech. Available at: [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for unnamed article. Available at: [Link]
-
Pek, Y. S., et al. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. New Journal of Chemistry. Available at: [Link]
-
Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available at: [Link]
-
Szymański, S., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 858-66. Available at: [Link]
-
Shekar, K. C., et al. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 11-19. Available at: [Link]
-
Phenomenex Inc. Reversed Phase HPLC Method Development. Available at: [Link]
-
MassBank. (2025). 4-METHOXYPHENOL; EI-B; MS. MassBank of North America (MoNA). Available at: [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available at: [Link]
-
Sciforum. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
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- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. massbank.eu [massbank.eu]
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- 14. phx.phenomenex.com [phx.phenomenex.com]
Technical Characterization Guide: (4-Methoxy-1-benzothiophen-7-yl)methanol via IR Spectroscopy
This guide provides a technical characterization framework for (4-Methoxy-1-benzothiophen-7-yl)methanol , a specific bicyclic heterocyclic intermediate likely used in the synthesis of melatonin receptor agonists (e.g., Agomelatine analogs) or SERT modulators.
Since direct spectral databases for this specific CAS (2138076-13-6) are proprietary, this guide synthesizes a predictive spectral profile based on first-principles functional group analysis and literature data for structurally homologous benzothiophenes.
Executive Summary
-
Analyte: this compound (CAS: 2138076-13-6).
-
Physical State: Solid (White to off-white powder).
-
Primary Application: Synthesis intermediate; purity verification involves confirming the reduction of a precursor (ester/aldehyde) to the primary alcohol while maintaining the benzothiophene core.
-
Key Differentiator: The simultaneous presence of a broad O-H stretch (alcohol), sharp C-H stretches (methoxy + aromatic), and the absence of a carbonyl (C=O) peak distinguishes this product from its synthetic precursors.
Spectral Profile: The "Product" Performance
The infrared spectrum of this molecule is a superposition of three distinct chemical zones: the Benzothiophene Core , the Methoxy Ether , and the Primary Alcohol .
Table 1: Characteristic IR Bands (Predicted)
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Alcohol (-OH) | O-H Stretch | 3200 – 3500 | Strong, Broad | Critical Identity Marker. Indicates successful formation of the methanol tail. Broadness confirms Hydrogen bonding.[1][2] |
| Aromatic Ring | C-H Stretch | 3050 – 3100 | Weak, Sharp | Confirms aromaticity (Benzene + Thiophene rings). |
| Aliphatic Chain | C-H Stretch | 2850 – 2960 | Medium | Arises from the Methoxy (-OCH₃) and Methylene (-CH₂-) groups. |
| Aromatic Ring | C=C / C=N Ring Stretch | 1450 – 1600 | Medium-Strong | Characteristic "breathing" modes of the benzothiophene skeleton. |
| Ether (Aryl-Alkyl) | C-O Stretch (Asym) | 1230 – 1270 | Strong | Specific to the Ar-O-CH₃ linkage at Position 4. |
| Alcohol (Primary) | C-O Stretch | 1000 – 1050 | Strong | Specific to the -CH₂-OH moiety. Distinguishes from secondary alcohols. |
| Thiophene Ring | C-S Stretch | 600 – 800 | Weak | Often obscured, but characteristic of sulfur heterocycles. |
| Substitution Pattern | C-H Out-of-Plane (OOP) | 700 – 900 | Strong | Fingerprint for the 4,7-disubstitution pattern on the benzene ring. |
Comparative Analysis: Product vs. Alternatives
In a drug development context, "alternatives" refer to the precursor materials (indicating incomplete reaction) or alternative analytical methods .
Scenario A: Synthesis Monitoring (Product vs. Precursor)
The most common synthesis route involves reducing a Carboxylic Acid or Aldehyde at position 7.
| Feature | Product: (4-Methoxy...7-yl)methanol | Alternative: Precursor (Aldehyde/Ester) | Interpretation |
| 3200-3500 cm⁻¹ | Present (Broad) | Absent (or very weak) | Appearance of O-H confirms reduction. |
| 1680-1750 cm⁻¹ | Absent | Present (Strong) | Disappearance of C=O is the primary success metric. |
| ~1050 cm⁻¹ | Present (C-O Alcohol) | Absent | Confirms sp³ C-O bond formation. |
Scenario B: Methodological Comparison (IR vs. NMR)
Why use IR over NMR for this specific characterization?
-
IR Spectroscopy:
-
Speed: <2 minutes.
-
Sensitivity: Superior for detecting Carbonyl impurities (e.g., 1% remaining starting material is obvious in IR due to the high extinction coefficient of C=O).
-
State: Non-destructive solid-state analysis (ATR).
-
-
NMR Spectroscopy:
-
Speed: >15 minutes (prep + run).
-
Sensitivity: Better for structural connectivity (e.g., proving the methoxy is at position 4, not 5).
-
Recommendation: Use IR for Process Control (Quick Pass/Fail); use NMR for Final Structure Elucidation .
-
Experimental Protocol: ATR-FTIR Characterization
Objective: Obtain a high-quality spectrum to validate the alcohol functionality.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Sample: ~5 mg of this compound (Solid).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
-
Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
-
Sample Loading: Place the solid powder directly onto the center of the crystal.
-
Compression: Lower the pressure arm (anvil) until the force gauge reads the optimal value (typically ~80-100 N). Note: Good contact is crucial for solid samples to avoid "weak" spectra.
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.[3]
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (sufficient for signal-to-noise ratio >100:1).
-
-
Post-Processing: Apply Automatic Baseline Correction. Identify peaks at 3350, 2940, 1580, 1250, and 1030 cm⁻¹ .
Decision Logic & Workflow Visualization
The following diagram illustrates the logical process for confirming the identity of the compound based on spectral data.
Caption: Logical decision tree for validating this compound synthesis using IR spectral markers.
References
-
NIST Chemistry WebBook. Infrared Spectra of Benzene Methanol Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. Benzenamine, 4-methoxy- [webbook.nist.gov]
Structural Confirmation of (4-Methoxy-1-benzothiophen-7-yl)methanol: A Comparative Guide to X-Ray Crystallography vs. NMR
Part 1: The Structural Challenge
In the development of benzothiophene-based therapeutics (often used in SERMs and kinase inhibitors), establishing the exact regiochemistry of substituents is a critical bottleneck.
The molecule (4-Methoxy-1-benzothiophen-7-yl)methanol presents a classic "ambiguity trap" in organic synthesis. Electrophilic aromatic substitution on the benzothiophene core typically favors the C3 position. However, directing groups or specific synthetic routes (e.g., lithiation directed by a C4-methoxy group) can force substitution to C7.
The Problem: Distinguishing the 4-methoxy-7-hydroxymethyl isomer from the 7-methoxy-4-hydroxymethyl or C5/C6 isomers using 1D NMR is notoriously difficult due to:
-
Lack of Coupling Partners: The C4 and C7 positions are quaternary in the substituted product, breaking the spin systems required for definitive COSY/TOCSY analysis.
-
Electronic Similarity: The electronic environments of C4 and C7 are sufficiently similar that calculated chemical shifts often fall within the error margin of experimental values.
This guide compares the standard spectroscopic approach (NMR) with the definitive structural confirmation method: Single Crystal X-ray Diffraction (SC-XRD) .
Part 2: Comparative Analysis (NMR vs. X-Ray)
Method A: Nuclear Magnetic Resonance (The Solution-State Standard)
While High-Resolution Mass Spectrometry (HRMS) confirms the formula (
-
Technique: 2D NMR (NOESY/ROESY and HMBC).
-
The Workflow: Researchers look for a Nuclear Overhauser Effect (NOE) between the methoxy protons and the aromatic proton at C5 (or C3).
-
The Failure Mode: If the rotation of the methoxy group is fast or if the signal overlaps with the solvent suppression region, the NOE signal may be absent. Furthermore, long-range HMBC correlations (
vs ) can be ambiguous in fused ring systems.
Method B: X-Ray Crystallography (The Gold Standard)
SC-XRD provides a direct map of electron density, yielding the absolute connectivity and spatial arrangement of atoms.
-
Mechanism: Diffraction of X-rays by the crystal lattice allows for the mathematical reconstruction of the unit cell.
-
The Advantage: It creates an unambiguous 3D model. For this compound, the presence of the heavy sulfur atom (
) aids in phasing, and the hydroxyl group facilitates the formation of high-quality crystals via hydrogen bonding.
Comparative Data Table
| Feature | NMR Spectroscopy (600 MHz) | X-Ray Crystallography (SC-XRD) |
| Primary Output | Magnetic environment of nuclei | Electron density map (3D coordinates) |
| Regiochemistry Confidence | 85-95% (Dependent on NOE) | 100% (Absolute) |
| Sample State | Solution (CDCl3/DMSO-d6) | Solid State (Single Crystal) |
| Sample Recovery | Destructive (if not careful) or Recoverable | Non-destructive (Crystal remains) |
| Time to Result | 1-4 Hours | 24-72 Hours (includes crystallization) |
| Critical Requirement | Solubility | Crystallizability |
Part 3: Experimental Protocol for SC-XRD
This protocol is designed to grow diffraction-quality crystals of this compound, exploiting the polarity difference between the methoxy (lipophilic) and hydroxymethyl (hydrophilic) moieties.
Phase 1: Crystallization (Vapor Diffusion Method)
Rationale: Direct evaporation often yields amorphous powder. Vapor diffusion allows for a slow, controlled increase in saturation, promoting ordered lattice growth.
-
Dissolution: Dissolve 15 mg of the pure compound in 0.5 mL of Dichloromethane (DCM) in a small inner vial (GC vial). Ensure the solution is clear.
-
Precipitant Setup: Place the inner vial (uncapped) inside a larger outer vial (20 mL scintillation vial).
-
Diffusion: Add 3 mL of n-Hexane or Pentane to the outer vial. Note: The level of hexane must be below the rim of the inner vial.
-
Sealing: Cap the outer vial tightly. Parafilm the seal to prevent rapid solvent loss.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Mechanism: The volatile DCM slowly diffuses into the hexane, and hexane vapor diffuses into the DCM, slowly lowering the solubility of the benzothiophene derivative and driving crystallization.
-
-
Harvest: Inspect after 24-48 hours. Look for prismatic or block-like crystals.
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using cryo-oil. -
Temperature: Cool to 100 K using a nitrogen stream to reduce thermal motion (thermal ellipsoids).
-
Source: Use Cu-K
radiation ( Å).-
Why Cu? For small organic molecules without heavy metals (light atoms C, H, O, S), Copper sources provide better diffraction intensity at high angles compared to Molybdenum (Mo) sources.
-
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).[1]
-
Refine using Full-Matrix Least-Squares on
(SHELXL). -
Critical Check: Locate the hydrogen atom on the hydroxymethyl group in the difference Fourier map to confirm H-bonding networks.
-
Part 4: Visualization of Workflows
Diagram 1: Structural Determination Workflow
This flowchart illustrates the decision logic between NMR and X-ray for benzothiophene derivatives.
Caption: Decision matrix for escalating from spectroscopic analysis to crystallographic confirmation.
Diagram 2: Crystal Packing Interactions
A conceptual representation of how the molecule packs, driven by the hydroxymethyl group.
Caption: Predicted intermolecular forces stabilizing the crystal lattice.
Part 5: Expected Results & Interpretation
When analyzing the X-ray data for this specific benzothiophene, the following parameters confirm the structure:
-
Bond Lengths:
-
C4–O (Methoxy): Expected ~1.37 Å (Typical for aryl ethers).
-
C7–C(
): Expected ~1.50 Å. -
C(
)–O (Hydroxyl): Expected ~1.42 Å.
-
-
Regiochemistry Proof: The electron density map will clearly show the methoxy oxygen attached to the benzene ring at the position para to the sulfur atom (if it is the 4-isomer) or para to the bridgehead carbon.
-
Disorder: Be aware that the methoxy group often exhibits rotational disorder. This must be modeled using split positions (Part 1/Part 2) in the refinement software.
References
-
SHELX Software Suite: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Benzothiophene Synthesis & Structure: "Regioselective Synthesis of 7-Substituted Benzothiophenes." BenchChem Technical Guides. Link
-
Crystallization Methodology: "Vapor diffusion methods for small molecule crystallography." Hampton Research Protocols. Link
-
Comparative Analysis: "Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of structural basis."[2] SciSpace. Link
-
General Benzothiophene Crystallography: Gunasekaran, B., et al. (2010). "3-(4-Methoxybenzyl)-1-benzothiophene."[3][4] Acta Crystallographica Section E. Link
Sources
A Senior Application Scientist's Guide to the Chromatographic Comparison of Benzothiophene Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the structural nuances of heterocyclic compounds like benzothiophene and its derivatives are of paramount importance. The introduction of a methanol group, creating isomers such as 2-(hydroxymethyl)benzo[b]thiophene and 3-(hydroxymethyl)benzo[b]thiophene, imparts a degree of polarity that significantly influences their behavior in chemical and biological systems. Consequently, the ability to effectively separate and analyze these derivatives is a critical step in synthesis, purification, and quality control.
This guide provides an in-depth, objective comparison of various chromatographic techniques for the analysis of benzothiophene methanol derivatives. Drawing upon established principles and field-proven insights, we will explore the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and reproducibility.
The Chromatographic Challenge: Polarity and Isomerism
The primary challenge in the chromatography of benzothiophene methanol derivatives lies in their amphipathic nature. The benzothiophene core is hydrophobic, while the hydroxyl group of the methanol substituent introduces a polar, hydrophilic center. This duality, coupled with the subtle differences between positional isomers, necessitates a careful selection of chromatographic conditions to achieve optimal separation. The choice of stationary and mobile phases becomes a delicate balancing act to exploit these minor physicochemical disparities.
Comparative Analysis of Chromatographic Techniques
The selection of a chromatographic technique is contingent upon the analytical objective, whether it be for purification, quantification, or qualitative identification. Here, we compare the three most common modalities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of moderately polar, non-volatile compounds, making it exceptionally well-suited for benzothiophene methanol derivatives.
Expertise & Experience: Reversed-phase (RP) HPLC is the predominant mode for these analytes. The non-polar stationary phase (typically C18) interacts with the hydrophobic benzothiophene backbone, while the polar mobile phase (often a mixture of water and acetonitrile or methanol) elutes the compounds. The hydroxyl group's interaction with the polar mobile phase modulates retention. Positional isomers can often be resolved due to differences in their dipole moments and the steric accessibility of the hydroxyl group, which affects their interaction with the stationary phase. For instance, the 3-(hydroxymethyl) isomer may exhibit slightly different retention characteristics compared to the 2-(hydroxymethyl) isomer due to the varied electronic environment and steric hindrance around the hydroxyl group.
Data Presentation: Predicted HPLC Performance
| Parameter | Isocratic Reversed-Phase HPLC | Gradient Reversed-Phase HPLC |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water, B: Acetonitrile |
| Elution Mode | Isocratic | Gradient (e.g., 40% B to 90% B in 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Predicted Elution Order | 2-isomer slightly before 3-isomer | 2-isomer slightly before 3-isomer |
| Advantages | Simple, robust, good for routine QC | Excellent resolution for complex mixtures |
| Limitations | May not resolve closely related impurities | Longer run times, more complex method development |
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. While the hydroxyl group reduces volatility compared to the parent benzothiophene, GC analysis is feasible, often with derivatization.
Expertise & Experience: The key to successful GC analysis of these polar derivatives is the choice of stationary phase. A mid-polarity phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, is often optimal.[1] Non-polar phases may lead to poor peak shape (tailing) due to the interaction of the hydroxyl group with any active sites on the column. Polar phases, like those with polyethylene glycol (WAX), can provide excellent selectivity for polar compounds like alcohols.[2] The elution order in GC is primarily governed by boiling point and vapor pressure. Positional isomers may have very similar boiling points, making their separation challenging. However, subtle differences in molecular shape can influence their interaction with the stationary phase, enabling resolution.[3]
Data Presentation: Predicted GC Performance
| Parameter | GC with Mid-Polar Phase | GC with Polar Phase (WAX) |
| Stationary Phase | 5% Phenyl Methylpolysiloxane | Polyethylene Glycol (WAX) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Temperature Program | 100°C (1 min), ramp to 250°C at 10°C/min | 100°C (1 min), ramp to 240°C at 10°C/min |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Predicted Elution Order | Isomers may have very close retention times | Potential for better isomer separation |
| Advantages | High efficiency, sensitive detection (especially with MS) | Enhanced selectivity for polar analytes |
| Limitations | Potential for peak tailing, may require derivatization | Lower thermal stability of the stationary phase |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid analysis, reaction monitoring, and preliminary purification method development.
Expertise & Experience: For benzothiophene methanol derivatives, normal-phase TLC on silica gel plates is the standard approach. The polar silica stationary phase interacts strongly with the hydroxyl group, while a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane), is used for development. The separation is based on the partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a stronger affinity for the silica gel and thus a lower Retention Factor (Rf). Visualization is usually straightforward under UV light (254 nm) due to the aromatic benzothiophene core.[4][5][6] For compounds that are not UV-active, or for enhanced visualization, staining with agents like iodine or permanganate can be employed.[4][7][8]
Data Presentation: Predicted TLC Performance
| Parameter | Normal-Phase TLC |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (70:30 v/v) |
| Visualization | UV light (254 nm), Iodine vapor, Permanganate stain |
| Predicted Rf Values | 2-isomer: ~0.45, 3-isomer: ~0.40 |
| Advantages | Rapid, inexpensive, simple, good for reaction monitoring |
| Limitations | Lower resolution than HPLC or GC, not quantitative |
Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating, providing a robust starting point for method development.
Protocol 1: Reversed-Phase HPLC Analysis
-
System Preparation: Equilibrate a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with the mobile phase (Acetonitrile:Water, 60:40 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the benzothiophene methanol derivative sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Monitor the elution profile using a UV detector at 230 nm.
-
Analysis: Record the retention times of the peaks of interest. For gradient analysis, program the HPLC system to run a linear gradient from 40% to 90% acetonitrile in water over 20 minutes.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
System Preparation: Install a mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film) in the GC. Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Temperature Program: Set the oven temperature program: initial temperature of 100°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is maintained at 250°C.
-
MS Parameters: Set the MS to scan from m/z 50 to 400. The ion source temperature should be 230°C and the transfer line 280°C.
-
Data Analysis: Identify the peaks based on their retention times and mass spectra.
Protocol 3: Thin-Layer Chromatography Analysis
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (Hexane:Ethyl Acetate, 70:30 v/v). Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be achieved by placing the plate in a chamber with a few crystals of iodine.
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualization of Experimental Workflows
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Conclusion
The chromatographic analysis of benzothiophene methanol derivatives requires a nuanced approach that considers the specific analytical goals and the physicochemical properties of the isomers. Reversed-phase HPLC stands out as a highly versatile and robust technique for both qualitative and quantitative analysis, offering excellent resolution of positional isomers. GC, particularly when coupled with MS, provides unparalleled sensitivity and structural information, although it may necessitate derivatization for optimal performance. TLC remains an invaluable tool for rapid, qualitative assessments and method development. By understanding the fundamental principles of each technique and systematically optimizing the experimental parameters as outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds.
References
- Ng, K. K., & D'Souza, F. (2005). Analysis of positional isomers of hydroxylated aromatic cytokinins by micellar electrokinetic chromatography.
- University of Colorado Boulder. (2020). Thin Layer Chromatography (rev 3/2020). Department of Chemistry.
- Lunceford, J. K., & Harris, J. M. (2018). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). TLC Visualization Solutions. Department of Chemistry and Biochemistry.
- Filter-Bio. (2023, December 19).
- Trajan Scientific and Medical. (n.d.). Guide to GC Column Selection.
- Chemistry Hall. (2020, January 2).
- Sigma-Aldrich. (n.d.).
- Creative Proteomics. (n.d.).
- Phenomenex Inc. (2023, August 12). Normal-phase vs.
- Phenomenex Inc. (2023, August 8).
- ResearchGate. (n.d.).
- Science.gov. (n.d.).
- Restek Corporation. (2021, January 28).
- Chrom Tech, Inc. (2023, October 20).
- LCGC International. (2018, October 1).
- Krupčík, J., Mravec, D., Benická, E., & Aboul-Enein, H. Y. (1998). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Fresenius' Journal of Analytical Chemistry, 362(1), 124-135.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?
Sources
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. trajanscimed.com [trajanscimed.com]
- 3. vurup.sk [vurup.sk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. filter-bio.com [filter-bio.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. theory.labster.com [theory.labster.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Safety Operating Guide
Operational Guide: Safe Disposal of (4-Methoxy-1-benzothiophen-7-yl)methanol
Executive Summary & Chemical Context
(4-Methoxy-1-benzothiophen-7-yl)methanol is a specialized heterocyclic intermediate often utilized in medicinal chemistry and drug discovery. Unlike common solvents or bulk reagents, this compound presents specific disposal challenges due to its sulfur-containing core (benzothiophene) and its potential biological activity.
Operational Directive: Do not dispose of this compound down the drain or in municipal trash. Due to the sulfur content, the only acceptable disposal method is high-temperature incineration with flue gas scrubbing to capture sulfur oxides (SOx).
Chemical Profile & Hazard Assessment
| Parameter | Data / Operational Assumption |
| Functional Groups | Benzothiophene (Sulfur heterocycle), Methoxy ether, Primary Alcohol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Low water solubility; Soluble in DMSO, DCM, Methanol |
| Primary Hazard | Irritant / Potential Sensitizer. Treat as "Presumed Toxic" in absence of specific tox data. |
| Combustion Hazard | Releases toxic Sulfur Oxides (SOx) and Carbon Monoxide (CO). |
| RCRA Status | Not P- or U-listed. Classify as Characteristic Hazardous Waste (Toxic/Ignitable) or Non-Regulated Chemical Waste requiring incineration. |
Pre-Disposal Decision Matrix
Effective disposal requires immediate segregation based on the physical state of the waste. Use the following logic flow to determine the correct waste stream.
Figure 1: Logic flow for segregating benzothiophene waste streams. Note that liquid waste classification depends entirely on the co-solvent used.
Detailed Disposal Protocols
Protocol A: Solid Substance (Pure or Expired)
Applicability: Expired inventory, off-spec synthesis products, or spilled solids.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: Write out the full name.[1] Do not use abbreviations or structure drawings alone.
-
Hazard Check: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the primary container inside a clear zip-seal bag to prevent contamination of the outer waste drum.
-
Satellite Accumulation: Move immediately to your lab's Solid Waste Satellite Accumulation Area (SAA).
-
Manifesting: When transferring to EHS, declare the sulfur content. This is critical for the incinerator facility to manage scrubbers.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluents, or cleaning solvents containing the compound.
Critical Safety Check: Ensure the solution is pH neutral (pH 6-8) before combining with central waste. The hydroxymethyl group can react violently with strong oxidizing acids (e.g., Nitric Acid) or acid chlorides.
-
Segregation:
-
If dissolved in DCM/Chloroform: Pour into Halogenated Waste .
-
If dissolved in Methanol/DMSO/Ethyl Acetate: Pour into Non-Halogenated Waste .
-
-
Concentration Limit: If the concentration of the benzothiophene exceeds 5% by weight, consider precipitating it out as a solid to reduce the load on the liquid waste stream, or label the liquid waste specifically as "High Sulfur Content."
-
Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add the first rinse to the hazardous waste container. Subsequent rinses (if negligible residue remains) may be treated as standard solvent waste.
Protocol C: Contaminated Debris (Sharps & Consumables)
Applicability: Syringes, needles, spatulas, weigh boats, and gloves.
-
Sharps (Needles/Glass): Discard immediately into a rigid, puncture-resistant Red Sharps Container. Do not recap needles.
-
Soft Debris (Gloves/Paper): If visibly contaminated, place in a clear hazardous waste bag (or "yellow bag" depending on local regulations). Do not place in regular trash.
Operational Safety & Spill Response
Self-Validating Safety System: Before handling waste, perform the "Glove Check."
-
Requirement: Use Nitrile gloves (minimum 5 mil thickness) . Latex is permeable to many organic heterocycles.
-
Validation: Inspect gloves for tears. If handling liquid solutions in DCM, use double-gloving or Silver Shield laminate gloves.
Spill Management (Solid Powder):
-
Isolate: Mark the area.
-
Dampen: Cover the powder with a solvent-dampened paper towel (using a high-flashpoint solvent like heptane or water if compatible) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the damp material into a wide-mouth waste jar.
-
Clean: Wipe the surface with soap and water; dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory Compliance & References
This protocol aligns with the "Cradle-to-Grave" management principles mandated by the EPA and best practices from the ACS.
-
RCRA Classification: While not explicitly P-listed or U-listed, this compound must be managed as a Characteristic Waste (due to potential toxicity/ignitability) or as state-regulated chemical waste.
-
Destruction Method: The presence of the benzothiophene ring necessitates incineration (Code: INCIN) at a permitted TSD (Treatment, Storage, and Disposal) facility.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]
-
PubChem. Compound Summary for Benzothiophene Derivatives (General).[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: (4-Methoxy-1-benzothiophen-7-yl)methanol
Executive Safety Summary (BLUF)
Treat as a Potent Pharmaceutical Intermediate (OEB 2/3). (4-Methoxy-1-benzothiophen-7-yl)methanol is a functionalized benzothiophene building block.[1][2] While specific toxicological data (LD50) may be limited in public registries, its structural analogs (benzothiophenes and benzyl alcohols) are frequently biologically active and irritating to mucous membranes.
Immediate Action Required:
-
Primary Hazard: Inhalation of dust and dermal absorption in solution.[1]
-
Minimum PPE: Double nitrile gloves (5 mil min), P100 respirator (if outside fume hood), and chemical splash goggles.[1]
-
Engineering Control: All open handling of the solid must occur within a certified chemical fume hood or powder containment enclosure.[1]
Hazard Identification & Risk Assessment
Why we classify it this way:
As a researcher, you must apply the Precautionary Principle . This molecule combines a lipophilic benzothiophene core with a polar hydroxymethyl group.[1] This structure suggests:
-
Bioavailability: High potential for membrane permeability (skin/lung absorption).[1]
-
Reactivity: The primary alcohol is a nucleophilic site; the benzothiophene ring is electron-rich.[1][2]
-
Physical State: Likely a crystalline solid.[1] Static electricity can cause particle dispersion during weighing.[1]
| Hazard Class (GHS) | H-Code (Inferred*) | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2][3] |
*Note: In the absence of a compound-specific REACH dossier, these codes are derived from Structural Activity Relationship (SAR) analysis of (1-Benzothiophen-4-yl)methanol analogs.
Personal Protective Equipment (PPE) Specifications
A. Dermal Protection (Gloves)
The "Solvent Effect" Rule: The compound itself is a solid, but you will likely dissolve it in organic solvents (DCM, DMSO, Methanol).[1] Your glove choice depends on the solvent, as the solvent acts as a vehicle to carry the compound through the glove material.[1]
| Operation Phase | Recommended Glove System | Rationale |
| Weighing (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Provides excellent abrasion resistance against crystals.[1][2] High contrast (e.g., Blue/White) reveals tears.[1] |
| Solution (DCM) | Silver Shield (Laminate) or PVA | Nitrile degrades in <5 mins in Dichloromethane.[1][2] Laminate prevents breakthrough of the carrier solvent.[1] |
| Solution (DMSO/MeOH) | Double Nitrile (Extended Cuff) | Nitrile has excellent resistance to DMSO/Methanol.[1][2] Extended cuff protects the wrist gap.[1] |
B. Respiratory Protection[1][3][4][5][6]
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary Control (If hood is unavailable or for spill cleanup):
C. Ocular & Body Protection[3][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient during solubilization because a splash can run under glasses and the compound may be an ocular irritant.[1]
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[1]
Visualized Decision Logic
Use this logic flow to determine the required safety setup before starting work.
Figure 1: PPE Selection Logic based on physical state and carrier solvent.[1][2]
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing[2]
-
Static Control: Benzothiophene derivatives are often "fluffy" or static-prone crystals.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder from "jumping" onto your gloves/sleeves.[1]
-
Balance Setup: Place the analytical balance inside the fume hood or a powder containment hood.[1]
-
Taring: Tare the receiving vessel (vial/flask) before opening the chemical container.
Phase 2: Solubilization (Critical Risk Point)
This is the highest risk moment.[1] The solid becomes a liquid, increasing the rate of skin absorption.[1]
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.[1]
-
Vessel Closure: Cap the vessel immediately after addition.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol while still wearing your outer gloves.[1] Discard the wipe and the outer pair of gloves immediately.[1]
Phase 3: Waste & Disposal[2][7]
-
Segregation: This compound contains Sulfur.[1]
Emergency Response Plan
Spills (Solid)[1][2]
-
Isolate: Evacuate the immediate 10ft radius.[1]
-
PPE Up: Don P100 respirator and double gloves.[1]
-
Clean: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (methanol or water) to dampen, then scoop into a waste bag.[1]
Spills (Liquid)[1][2]
-
Absorb: Use a polypropylene absorbent pad or vermiculite.[1]
-
Wash: Clean the surface with a mild detergent followed by a water rinse.[1] Benzothiophenes are lipophilic; water alone will not clean the surface effectively.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: (1-Benzothiophen-4-yl)methanol (Analog).[1][2] National Library of Medicine.[1] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
